Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[1-(2-methoxyacetyl)piperidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-11-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)21-2/h3-6,13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHCWGNCLXJLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate typically involves the reaction of 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves acylation reactions where a piperidine derivative is reacted with a benzoate moiety. The presence of the methoxyacetyl group enhances its lipophilicity, potentially improving its bioavailability.
Analgesic Properties
Research indicates that piperidine derivatives exhibit potent analgesic effects. For instance, compounds derived from the fentanyl series, which includes modifications similar to those found in this compound, have shown significant analgesic activity. Studies report that modifications at the piperidine ring can lead to compounds with enhanced potency and safety profiles compared to traditional opioids .
Antiviral Activity
Recent studies have highlighted the potential of piperidine-based compounds as antiviral agents. For example, certain synthesized piperidine derivatives have demonstrated effectiveness against the Ebola virus by inhibiting viral entry into host cells. These findings suggest that this compound could be explored for similar antiviral applications .
Treatment of Pain Disorders
Given its structural similarity to known analgesics, this compound may be investigated for its efficacy in treating chronic pain conditions. The modification of the piperidine structure could lead to improved pharmacological profiles, making it a candidate for further development as a pain management drug.
Neurological Applications
Piperidine derivatives are also being explored for their neuroprotective properties. Compounds that interact with neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases. The specific modifications in this compound could enhance its ability to cross the blood-brain barrier, thus expanding its potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Analgesic | TBD | |
| Piperidine-derived antiviral compound | Antiviral (Ebola) | 0.64 | |
| Fentanyl analog | Analgesic | 2 |
Case Study: Antiviral Activity Against Ebola Virus
In a recent study, synthesized piperidine derivatives were tested for their ability to inhibit Ebola virus entry into cells. Compounds similar to this compound showed promising results with submicromolar activity levels. The mechanism was identified as inhibition at the level of the Niemann-Pick C1 protein (NPC1), crucial for viral entry .
Mechanism of Action
The mechanism of action of Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Used in traditional Chinese medicine for its various therapeutic effects.
What sets this compound apart is its unique combination of a piperidine ring with a methoxyacetyl group, which may confer distinct biological activities and chemical reactivity.
Biological Activity
Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C16H21NO3
- Molecular Weight : 273.35 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring, which is known for its biological activity, particularly in the development of therapeutic agents targeting various diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. The piperidine moiety is crucial for its reactivity and stability, influencing interactions with various biological molecules.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine can inhibit the growth of Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 12 to 22 μM for certain analogs . This suggests potential applications in treating tuberculosis.
- Tyrosinase Inhibition : The compound may also act as a tyrosinase inhibitor, which is significant in the context of skin whitening and hyperpigmentation treatments. Tyrosinase plays a critical role in melanin synthesis, and compounds that inhibit this enzyme can be useful in cosmetic applications .
Structure-Activity Relationships (SAR)
A SAR study revealed that modifications to the piperidine ring and substituents on the benzoate moiety significantly impact the compound's biological activity. For instance, certain substitutions led to improved potency against bacterial strains while reducing lipophilicity, which is crucial for drug disposition .
Study on Mycobacterium tuberculosis
In a recent study focusing on piperidine derivatives as inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), this compound was evaluated for its efficacy against Mtb. The results indicated substantial antimicrobial activity when used in combination therapies, achieving nearly complete sterilization within two weeks .
Tyrosinase Inhibition Research
Another study investigated various natural and synthetic tyrosinase inhibitors, including derivatives similar to this compound. The findings highlighted competitive inhibition mechanisms where these compounds effectively blocked tyrosinase activity, showcasing their potential in treating pigmentation disorders .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
